Cas no 2171929-91-0 (5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)

5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid structure
2171929-91-0 structure
商品名:5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS番号:2171929-91-0
MF:C12H19N3O2
メガワット:237.298162698746
CID:5566414
PubChem ID:165593199

5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2171929-91-0
    • 5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
    • EN300-1593020
    • インチ: 1S/C12H19N3O2/c1-3-9(4-2)15-11(8-6-5-7-8)10(12(16)17)13-14-15/h8-9H,3-7H2,1-2H3,(H,16,17)
    • InChIKey: MERQDKMZQPQWGC-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=C(C2CCC2)N(C(CC)CC)N=N1)=O

計算された属性

  • せいみつぶんしりょう: 237.147726857g/mol
  • どういたいしつりょう: 237.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1593020-0.25g
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2171929-91-0
0.25g
$906.0 2023-07-10
Enamine
EN300-1593020-250mg
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2171929-91-0
250mg
$906.0 2023-09-23
Enamine
EN300-1593020-100mg
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2171929-91-0
100mg
$867.0 2023-09-23
Enamine
EN300-1593020-10.0g
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2171929-91-0
10.0g
$4236.0 2023-07-10
Enamine
EN300-1593020-1.0g
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2171929-91-0
1.0g
$986.0 2023-07-10
Enamine
EN300-1593020-10000mg
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2171929-91-0
10000mg
$4236.0 2023-09-23
Enamine
EN300-1593020-0.5g
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2171929-91-0
0.5g
$946.0 2023-07-10
Enamine
EN300-1593020-2.5g
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2171929-91-0
2.5g
$1931.0 2023-07-10
Enamine
EN300-1593020-1000mg
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2171929-91-0
1000mg
$986.0 2023-09-23
Enamine
EN300-1593020-500mg
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2171929-91-0
500mg
$946.0 2023-09-23

5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献

5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報

Introduction to 5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2171929-91-0)

5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2171929-91-0, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its cyclobutyl and pentan-3-yl substituents, contribute to its distinct chemical properties and make it a subject of interest for further investigation.

The synthesis and characterization of 5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid have been the focus of several recent studies aimed at exploring its pharmacological potential. The presence of a triazole ring in the molecular structure is particularly noteworthy, as triazoles are known for their role in various pharmacological frameworks, including antifungal, antiviral, and anti-inflammatory agents. The incorporation of bulky cyclobutyl and pentan-3-yl groups into the triazole core introduces steric and electronic effects that can influence the compound's interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction of 5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid with potential biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The cyclobutyl group, in particular, has been shown to enhance binding stability by providing a rigid scaffold that can interact favorably with hydrophobic pockets on protein surfaces.

In addition to its theoretical potential, experimental studies have begun to validate these predictions by testing the biological activity of 5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid in vitro. Initial results indicate that the compound demonstrates moderate activity against inflammatory markers, suggesting its utility as a lead compound for further drug development. The pentan-3-yl group further modulates the pharmacokinetic properties of the molecule, potentially improving solubility and bioavailability.

The structural complexity of 5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid also presents opportunities for derivatization and optimization. By modifying substituents or exploring different synthetic pathways, researchers can fine-tune the biological activity and pharmacokinetic profile of the compound. For instance, replacing the cyclobutyl group with a smaller alkyl group or altering the position of functional groups could lead to enhanced efficacy or reduced toxicity.

From a synthetic chemistry perspective, the preparation of 5-cyclobutyl-1-(pentan-3-y)-1H-tetrazole involves multi-step reactions that require careful optimization to ensure high yield and purity. The introduction of the carboxylic acid functionality at the 4-position adds another layer of complexity to the synthesis but also opens up possibilities for further functionalization via esterification or amidation reactions. These modifications could expand the range of potential applications for this compound in drug discovery.

The growing interest in heterocyclic compounds like 5-cyclobutyl-pentanoyl-substituted tetrazole derivatives underscores their importance as building blocks in medicinal chemistry. The combination of computational modeling and experimental validation provides a robust framework for evaluating the therapeutic potential of such compounds. As research continues to uncover new biological targets and mechanisms of action, molecules like 5-cyclobutyl-pentanoyl-substituted tetrazole derivatives are likely to play an increasingly significant role in addressing unmet medical needs.

In conclusion,5-cyclobutyl-pentanoyl-substituted tetrazole derivatives (CAS No. 2171929 - 91 - 0) represent a promising area of investigation within pharmaceutical chemistry. Their unique structural features and demonstrated biological activity make them valuable candidates for further development into novel therapeutic agents. As our understanding of their chemical properties and pharmacological effects continues to evolve, these compounds are poised to contribute significantly to advancements in drug discovery.

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